[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol
Overview
Description
[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanol: is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a phenyl ring substituted with a methanol group
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .
Mode of Action
It is known that the combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
It is known that pyrazole-based compounds can promote unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .
Result of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Action Environment
It is known that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of pyrazole-based compounds .
Biochemical Analysis
Biochemical Properties
[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to various receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with cytochrome P450 enzymes can result in the formation of enzyme-substrate complexes that alter the enzyme’s activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity . The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its overall activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol typically involves the condensation of 3,5-dimethylpyrazole with a suitable benzaldehyde derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Formation of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]aldehyde or [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]carboxylic acid.
Reduction: Formation of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methane.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties .
Biology:
- Investigated for its potential biological activities, including antimicrobial and antitumor properties .
Medicine:
- Explored for its potential use in drug development due to its unique structural features and biological activities .
Industry:
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol.
4-(1H-Pyrazol-1-yl)phenylmethanol: A structurally similar compound lacking the methyl groups on the pyrazole ring.
Uniqueness:
Properties
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-7-10(2)14(13-9)12-5-3-11(8-15)4-6-12/h3-7,15H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROWBOXYWTWPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407132 | |
Record name | [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934570-55-5 | |
Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934570-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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